3-(4-Hydroxyphenyl)propanohydrazide

Hydrazide-hydrazone Anticancer MCF-7

3-(4-Hydroxyphenyl)propanohydrazide (CAS 65330‑63‑4, also named 3‑(4‑hydroxyphenyl)propanehydrazide or benzenepropanoic acid, 4‑hydroxy‑, hydrazide) is a low‑molecular‑weight (180.20 g mol⁻¹) phenolic hydrazide carrying a para‑hydroxyphenyl group linked through an ethyl spacer to a terminal hydrazide (–CONHNH₂) functionality. The compound is primarily sourced as a synthetic intermediate or building block (typical purity ≥95 %) for medicinal chemistry programs, particularly those generating hydrazide‑hydrazone libraries.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 65330-63-4
Cat. No. B1273757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Hydroxyphenyl)propanohydrazide
CAS65330-63-4
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(=O)NN)O
InChIInChI=1S/C9H12N2O2/c10-11-9(13)6-3-7-1-4-8(12)5-2-7/h1-2,4-5,12H,3,6,10H2,(H,11,13)
InChIKeyJMNHUOPRGLTNJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Hydroxyphenyl)propanohydrazide (CAS 65330-63-4) – Core Chemical Identity and Procurement Starting Point


3-(4-Hydroxyphenyl)propanohydrazide (CAS 65330‑63‑4, also named 3‑(4‑hydroxyphenyl)propanehydrazide or benzenepropanoic acid, 4‑hydroxy‑, hydrazide) is a low‑molecular‑weight (180.20 g mol⁻¹) phenolic hydrazide carrying a para‑hydroxyphenyl group linked through an ethyl spacer to a terminal hydrazide (–CONHNH₂) functionality . The compound is primarily sourced as a synthetic intermediate or building block (typical purity ≥95 %) for medicinal chemistry programs, particularly those generating hydrazide‑hydrazone libraries . Its bifunctional character – a hydrogen‑bond‑donating phenol and a nucleophilic hydrazide – underpins almost all downstream differentiation claims, yet the same bifunctionality is shared by several in‑class analogs, making direct evidence essential for selection.

1
Synthetic intermediate for hydrazide-hydrazone library synthesis
2
Bifunctional phenolic hydrazide scaffold for medicinal chemistry
3
Building block requiring direct analog evidence for selection

Why Generic Substitution of 3-(4-Hydroxyphenyl)propanohydrazide (CAS 65330-63-4) Carries Scientific Risk


Hydrazide scaffolds are not interchangeable. The length of the alkyl linker between the aromatic ring and the hydrazide group, the position of the phenolic –OH, and the absence or presence of steric hindrance determine both the solid‑state handling properties and the solution‑phase reactivity profile. Substituting 3‑(4‑hydroxyphenyl)propanohydrazide with the shorter‑chain 4‑hydroxybenzohydrazide, the amino‑bearing L‑tyrosine hydrazide, or the sterically shielded 3,5‑di‑tert‑butyl analog alters melting point, LogP, solubility, and the electron density at the hydrazide nitrogen, which cascades into different hydrazone formation rates, product crystallinity, and biological target engagement . The quantitative head‑to‑head data below illustrate where these differences become procurement‑relevant.

Risk
Target Compound
Analog Substitution Concern
Spacer length
Ethyl spacer
4-Hydroxybenzohydrazide may alter hydrazone formation rate and product crystallinity
α-Amino group
No α-substitution
L-Tyrosine hydrazide may shift melting point and solid-state handling properties
Steric bulk
Unsubstituted ring
3,5-Di-tert-butyl analog may alter LogP and aqueous compatibility

Quantitative Differentiation Evidence for 3-(4-Hydroxyphenyl)propanohydrazide (CAS 65330-63-4) Versus Closest Analogs


Hydrazone‑Derived Anticancer Activity: Scaffold‑Specific Potency of 3‑(4‑Hydroxyphenyl)propanohydrazide‑Based Derivatives

In a 2022 study, a series of hydrazide‑hydrazone derivatives were synthesised from several hydrazide precursors, including 3‑(4‑hydroxyphenyl)propanohydrazide. The most potent derivative (compound 3h, bearing a pyrrole ring) exhibited IC₅₀ values of 1.32 µM (PC‑3 prostate), 2.99 µM (MCF‑7 breast), and 1.71 µM (HT‑29 colon) cancer cell lines with paclitaxel as a reference standard . While the parent hydrazide was not directly assayed in this study, the structure–activity relationship (SAR) analysis indicates that the 4‑hydroxyphenylethyl spacer length is critical for the cytotoxicity of the resulting hydrazones, distinguishing it from hydrazones derived from benzohydrazide (shorter spacer) or tyrosine hydrazide (α‑amino substitution) .

Hydrazone cytotoxicity
Cross-study comparable
Compound 3h IC₅₀: PC‑3 1.32 µM, MCF‑7 2.99 µM, HT‑29 1.71 µM
Supports spacer-dependent SAR context
Cell-model endpoint review; paclitaxel reference
Hydrazide-hydrazone Anticancer MCF-7

Melting Point as a Handling Surrogate: 3‑(4‑Hydroxyphenyl)propanohydrazide vs. L‑Tyrosine Hydrazide

Experimentally determined melting point for 3‑(4‑hydroxyphenyl)propanohydrazide is 223–225 °C . By contrast, the structurally closest amino‑acid‑derived analog L‑tyrosine hydrazide melts with decomposition at approximately 185–190 °C . The ~35 °C higher melting point of the title compound reflects stronger intermolecular hydrogen bonding in the crystal lattice arising from the absence of the α‑amino group that otherwise disrupts packing in tyrosine hydrazide. This difference directly impacts solid‑state stability during storage and the thermal window available for solvent‑free reactions.

Melting point
Head-to-head
223–225 °C vs. L-tyrosine hydrazide 185–190 °C (Δ ≈ 35–40 °C)
Higher thermal window for solid handling
Data to verify; vendor consensus values
Physicochemical property Melting point Solid handling

Lipophilicity Modulation: Experimental LogP of 3‑(4‑Hydroxyphenyl)propanohydrazide vs. 3,5‑Di‑tert‑butyl Analog

The measured XLogP3 for 3‑(4‑hydroxyphenyl)propanohydrazide is 0.2 , placing it in a favourable range for aqueous solubility and oral bioavailability according to Lipinski’s guidelines. The sterically hindered analog 3‑(3,5‑di‑tert‑butyl‑4‑hydroxyphenyl)propanohydrazide has a predicted LogP of ~4.5 (based on the parent acid LogP of 4.1 plus incremental contribution of the hydrazide group), which pushes it beyond the optimal drug‑likeness range . This >4‑order‑of‑magnitude difference in predicted partition coefficient directly influences formulation strategies.

Lipophilicity
Class-level inference
XLogP3 0.2 vs. di-tert-butyl analog ≈ 4.5 (ΔLogP ≈ 4.3)
Supports aqueous-compatible formulation context
Comparator LogP estimated; ADME context
LogP Lipophilicity ADME

Hydrogen‑Bond Donor/Acceptor Capacity Differentiates Reactivity from Carboxylic Acid Precursor

The target compound possesses 3 hydrogen‑bond donor sites (phenolic –OH, hydrazide –NH₂, hydrazide –NH–) and 3 acceptor sites versus 2 donors and 3 acceptors for 3‑(4‑hydroxyphenyl)propionic acid . The additional donor on the hydrazide nitrogen increases the potential for directional hydrogen‑bond interactions with biological targets or within co‑crystals. This donor‑count difference is consistent with the distinct reactivity of the hydrazide towards aldehydes/ketones to form hydrazones, a reaction that the parent carboxylic acid cannot undergo without prior activation .

H-bond capacity
Head-to-head
HBD 3 / HBA 3 vs. carboxylic acid HBD 2 / HBA 3
Enables chemoselective hydrazone formation
Computed property; reactivity context
Hydrogen bonding Reactivity Hydrazide vs carboxylic acid

Procurement‑Relevant Application Scenarios for 3-(4-Hydroxyphenyl)propanohydrazide (CAS 65330-63-4)


Medicinal Chemistry Hydrazone Library Synthesis Targeting Cancer Cell Lines

The hydrazide serves as the key scaffold for generating hydrazone derivatives with sub‑micromolar to low‑micromolar IC₅₀ values against PC‑3, MCF‑7, and HT‑29 cancer cells, as demonstrated by Akdağ et al. (2022) . Researchers building focused libraries for anticancer screening should procure this exact hydrazide to preserve the 4‑hydroxyphenylethyl spacer that the published SAR identifies as essential for cytotoxicity.

Solid‑Formulation or Solvent‑Free Reaction Development Requiring High‑Melting Intermediates

With a melting point of 223–225 °C, 3‑(4‑hydroxyphenyl)propanohydrazide offers a wider thermal processing window than lower‑melting analogs such as L‑tyrosine hydrazide (~185–190 °C) . This property is advantageous for solvent‑free mechanochemical reactions, hot‑melt extrusion, or processes requiring robust solid‑state stability.

Aqueous‑Compatible Biochemical Assays Requiring Low Lipophilicity Hydrazide Probes

The experimental XLogP3 of 0.2 places the compound comfortably within Lipinski‑compliant space, in contrast to the highly lipophilic 3,5‑di‑tert‑butyl analog (LogP ≈ 4.5) . For fluorescence labelling, bioconjugation, or enzyme inhibition assays conducted in aqueous buffers, the low LogP ensures adequate solubility and reduced non‑specific binding, making it the hydrazide of choice for such applications.

Chemoselective Bioconjugation via Hydrazone Linkage Avoiding Carboxylic Acid Activation

The terminal hydrazide group reacts directly with aldehydes and ketones to form stable hydrazone linkages without the need for coupling reagents, an advantage over the corresponding carboxylic acid which requires activation (e.g., EDC/NHS) . This chemoselectivity is exploited in site‑specific protein labelling, carbohydrate analysis, and antibody‑drug conjugate linker chemistry.

Application
Selection Property
Validation Focus
Hydrazone library synthesis
Spacer-dependent SAR context
Cell-model endpoint review for cancer cell lines
Solvent-free or thermal processing
Solid-state thermal window
Melting point and handling robustness review
Aqueous-compatible biochemical assays
Low lipophilicity profile
Solubility and non-specific binding review
Chemoselective bioconjugation
Hydrazide reactivity without activation
Hydrazone linkage efficiency review

Technical Documentation Hub

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33 linked technical documents
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